molecular formula C12H8BrN3 B8617555 6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine

6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine

Cat. No.: B8617555
M. Wt: 274.12 g/mol
InChI Key: KMJTYDKLFJIRRS-UHFFFAOYSA-N
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Description

6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a pyridinyl group at the 3rd position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted pyridine and imidazole derivatives.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the imidazo[1,2-a]pyridine core. This can be achieved through various methods, including condensation reactions, multicomponent reactions, and intramolecular cyclizations.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Coupling Reactions: The pyridinyl group at the 3rd position can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Coupling: Palladium catalysts, base, and appropriate ligands.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with different functional groups, which can be further explored for their biological activities.

Scientific Research Applications

6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including tuberculosis, cancer, and infectious diseases.

    Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and targets.

    Material Science: Due to its unique structural properties, it is investigated for use in optoelectronic devices and sensors.

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in the context of tuberculosis treatment, it may inhibit key enzymes or proteins involved in the bacterial cell wall synthesis or metabolic pathways, leading to the death of the bacteria. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.

    3-Iodoimidazo[1,2-a]pyridine: Used in various synthetic applications.

    6-Bromoimidazo[1,2-a]pyridine: A closely related compound with similar structural features.

Uniqueness

6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a pyridinyl group, which confer distinct electronic and steric properties. These features make it a versatile scaffold for the development of new therapeutic agents and functional materials.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H8BrN3/c13-10-1-2-12-15-7-11(16(12)8-10)9-3-5-14-6-4-9/h1-8H

InChI Key

KMJTYDKLFJIRRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound, off-white solid (0.27 g, 45%), MS (ISP) m/z=274.4 [(M+H)+], mp 134° C., was prepared in accordance with the general method of intermediate E from commercially available 6-bromo-3-iodoimidazo[1,2-a]pyridine (0.7 g, 2.17 mmol) and commercially available pyridine-4-ylboronic acid (0.27 g, 2.17 mmol).
[Compound]
Name
solid
Quantity
0.27 g
Type
reactant
Reaction Step One
[Compound]
Name
intermediate E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One

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